molecular formula C15H20N4O2S B5564439 N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide

Cat. No. B5564439
M. Wt: 320.4 g/mol
InChI Key: UPPXJLIZFCORAV-UHFFFAOYSA-N
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Description

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide is a useful research compound. Its molecular formula is C15H20N4O2S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide is 320.13069707 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Bi-heterocyclic Propanamides

A study by Abbasi et al. (2020) detailed the synthesis of a novel series of bi-heterocyclic propanamides showing promising urease inhibitory activity. This research underscores the potential of these compounds in inhibiting enzymes critical for certain biological processes, with an emphasis on less cytotoxic agents (Abbasi et al., 2020).

Azole Derivatives and Antibacterial Activity

Research by Tumosienė et al. (2012) synthesized azole derivatives with antibacterial properties. This study is significant for understanding the antibacterial capabilities of similar compounds, highlighting their potential in combating bacterial infections (Tumosienė et al., 2012).

Acetyl- and Butyrylcholinesterase Inhibition

A study by Pflégr et al. (2022) focused on 5-aryl-1,3,4-oxadiazoles as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases. This research opens pathways for treating conditions like dementias and myasthenia gravis (Pflégr et al., 2022).

Antioxidant Derivatives of Thiadiazole and Oxadiazole

Al-Haidari et al. (2021) investigated new thiadiazole and oxadiazole derivatives for their antioxidant properties. The study's findings suggest these compounds' potential in mitigating oxidative stress-related damages (Al-Haidari et al., 2021).

Cytotoxicity and Antimicrobial Activities

Research by Zablotskaya et al. (2013) synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, examining their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. This multifaceted study provides insights into the therapeutic potentials of such compounds (Zablotskaya et al., 2013).

properties

IUPAC Name

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-10-12(22-9-17-10)6-7-14(20)16-8-13-18-15(21-19-13)11-4-2-3-5-11/h9,11H,2-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPXJLIZFCORAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)NCC2=NOC(=N2)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide

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